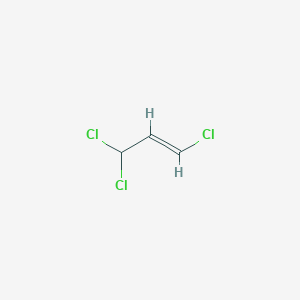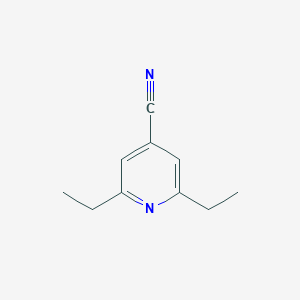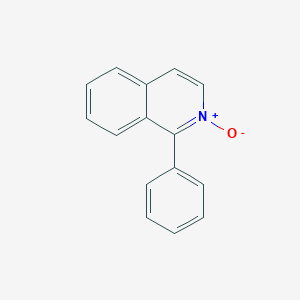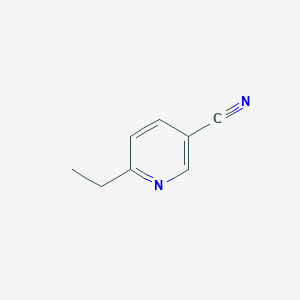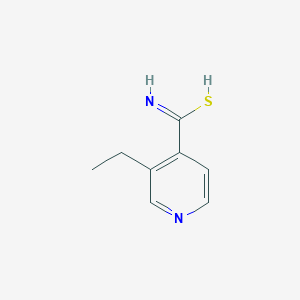
氯丙嗪 N,5-二氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide” is a chemical compound with the molecular formula C17H19ClN2O2S and a molecular weight of 350.9 g/mol. It is a derivative of phenothiazine .
Molecular Structure Analysis
The molecular structure of “2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide” is complex, as it includes various functional groups. The structure is based on a phenothiazine core, which is a tricyclic compound that consists of two benzene rings joined by a sulfur and nitrogen-containing ring .科学研究应用
药代动力学分析
该化合物的代谢产物,包括氯丙嗪 N-氧化物亚砜,已被分析以了解它们的药代动力学。 研究通过提取放射免疫分析测量了氯丙嗪及其主要代谢产物的血浆水平,揭示了受试者体内多室药代动力学 。这项研究对于制定剂量指南和了解药物在人体内的代谢至关重要。
代谢途径阐明
科学研究深入研究了氯丙嗪的代谢机制,其中氯丙嗪 N-氧化物亚砜是通过 S-氧化形成的代谢产物之一 。阐明这些途径对于药物设计和预测药物相互作用至关重要。
作用机制
Target of Action
The primary targets of 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide, also known as ChlorpromazineN-OxideSulfoxide, are the D2 dopamine receptors and H1 histamine receptors . These receptors play a crucial role in the central nervous system, influencing behavior, mood, and cognition.
Mode of Action
ChlorpromazineN-OxideSulfoxide acts as an antagonist at its primary targets. It inhibits the D2 dopamine receptors, thereby reducing the effects of dopamine, a neurotransmitter that plays a significant role in reward and pleasure centers in the brain . It also antagonizes the H1 histamine receptors, which can lead to sedative effects .
Biochemical Pathways
By inhibiting the D2 dopamine and H1 histamine receptors, ChlorpromazineN-OxideSulfoxide impacts several biochemical pathways. It inhibits the calmodulin-dependent stimulation of cyclic nucleotide phosphodiesterase and nitric oxide synthase . This action can lead to changes in the levels of cyclic nucleotides and nitric oxide, affecting various cellular processes.
Pharmacokinetics
Similar compounds are known to have good absorption and distribution profiles, undergo hepatic metabolism, and are excreted in the urine .
Result of Action
The antagonistic action of ChlorpromazineN-OxideSulfoxide on D2 dopamine and H1 histamine receptors results in a variety of molecular and cellular effects. It can lead to sedative and antiemetic activity, and it has actions at all levels of the central nervous system, primarily at subcortical levels . It also demonstrates cytotoxic and antiproliferative activity against leukemic cells .
Action Environment
The action, efficacy, and stability of ChlorpromazineN-OxideSulfoxide can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other drugs or substances, and individual patient characteristics such as age, sex, and health status . .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide can be achieved through a multistep reaction pathway that involves the conversion of starting materials to intermediates and then to the final product. The key steps in this synthesis pathway include the synthesis of 3-(dimethylamino)propyl chloride, the synthesis of 2-chlorophenothiazine, and the final coupling of the two intermediates to form the target compound.", "Starting Materials": [ "Chloroform", "Sodium hydroxide", "Dimethylamine", "10H-phenothiazine-5,5-dioxide", "Thionyl chloride", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Synthesis of 3-(dimethylamino)propyl chloride", "- React dimethylamine with thionyl chloride in chloroform to form dimethylammonium chloride", "- Add 3-chloropropene to the dimethylammonium chloride and heat the mixture to 70°C for 6 hours", "- Extract the product with ethyl acetate and wash it with sodium bicarbonate and water", "- Dry the organic layer with anhydrous sodium sulfate and concentrate it under vacuum to obtain 3-(dimethylamino)propyl chloride", "Step 2: Synthesis of 2-chlorophenothiazine", "- Dissolve 10H-phenothiazine-5,5-dioxide in ethanol and add sodium hydroxide to the solution", "- Add thionyl chloride dropwise to the solution and reflux the mixture for 4 hours", "- Cool the reaction mixture and add hydrochloric acid to it", "- Extract the product with chloroform and wash it with sodium bicarbonate and water", "- Dry the organic layer with anhydrous sodium sulfate and concentrate it under vacuum to obtain 2-chlorophenothiazine", "Step 3: Coupling of intermediates", "- Dissolve 2-chlorophenothiazine and 3-(dimethylamino)propyl chloride in ethanol", "- Add sodium bicarbonate to the solution and reflux the mixture for 6 hours", "- Cool the reaction mixture and filter the precipitate", "- Wash the precipitate with ethanol and dry it under vacuum to obtain 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide" ] } | |
CAS 编号 |
10404-90-7 |
分子式 |
C17H19ClN2O2S |
分子量 |
350.9 g/mol |
IUPAC 名称 |
3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H19ClN2O2S/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)23(22)17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI 键 |
OJDQKXZCHZEEAO-UHFFFAOYSA-N |
SMILES |
CN(C)CCC[N+]1(C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-] |
规范 SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-] |
同义词 |
N-Dioxide Chlorpromazine-5; 2-Chloro-10-[3-(dimethylamino)propyl]-phenothiazine N,5-Dioxide; 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine N,5-Dioxide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







